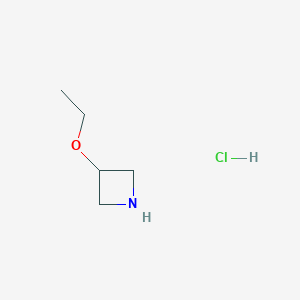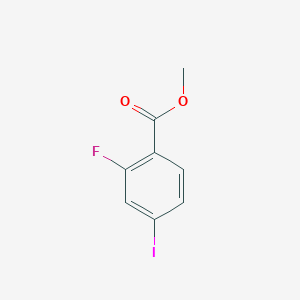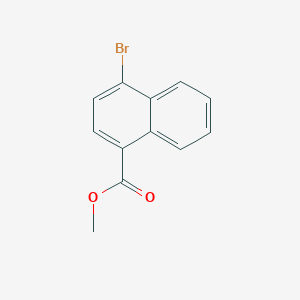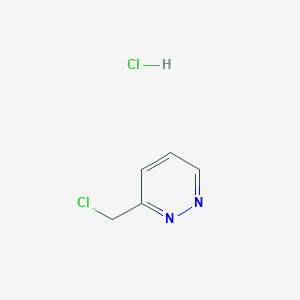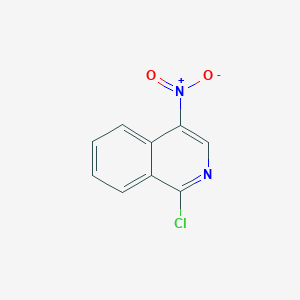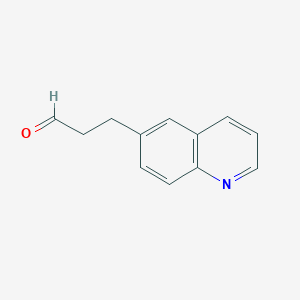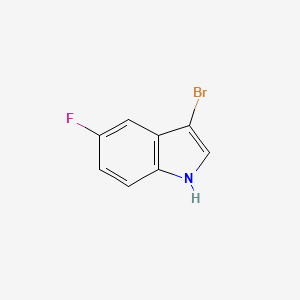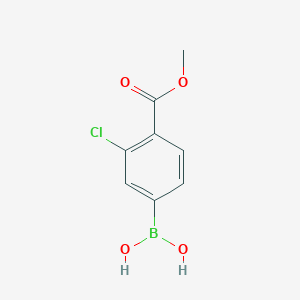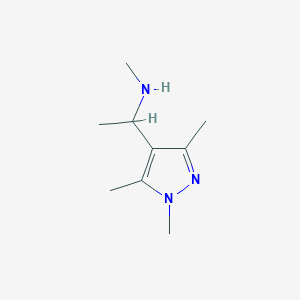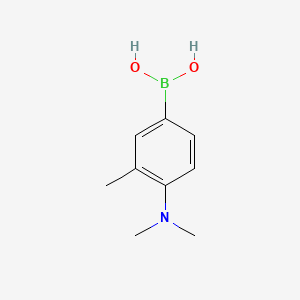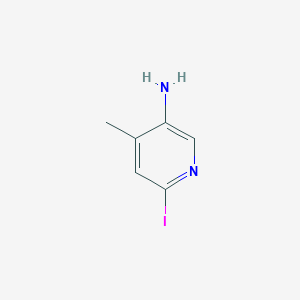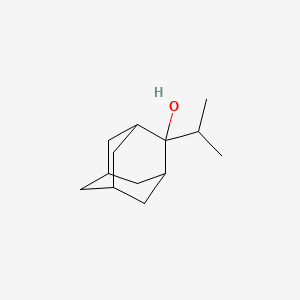
2-Isopropyladamantan-2-ol
Overview
Description
Synthesis Analysis
Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
Molecular Structure Analysis
The study of 2-ethynyladamantan-2-ol has provided the first neutron diffraction analysis of an O−H···π hydrogen bond, revealing its short and linear nature.
Chemical Reactions Analysis
The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Scientific Research Applications
Biofuel Production
Research on biofuels has identified 2-methylpropan-1-ol (isobutanol), a compound structurally similar to 2-Isopropyladamantan-2-ol, as a leading candidate for replacing or supplementing current fossil fuels. Engineered enzymes in Escherichia coli have enabled anaerobic production of isobutanol with 100% theoretical yield, overcoming previous limitations of aerobic conditions and cofactor imbalances. This breakthrough suggests the potential of adamantine derivatives in biofuel applications (Bastian et al., 2011).
Hydrogen Bonding in Crystal Structures
The study of 2-ethynyladamantan-2-ol has provided the first neutron diffraction analysis of an O−H···π hydrogen bond, revealing its short and linear nature. This research underscores the unique interactions that adamantine derivatives can participate in, with implications for designing materials with specific properties (Allen et al., 1996).
Renewable Chemicals and Fuels
The fermentative production of isobutene, a chemical structurally related to 2-Isopropyladamantan-2-ol, demonstrates the potential of bio-based processes to replace petrochemical production. With advances in metabolic engineering, economically viable yields and productivities are within reach, highlighting the versatility of adamantine derivatives in renewable chemical production (van Leeuwen et al., 2012).
Antioxidant Properties
Isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), which shares a functional group with 2-Isopropyladamantan-2-ol, has been identified as having significant antioxidant properties. This discovery opens up new avenues for the application of adamantine derivatives in pharmaceuticals and nutraceuticals, where antioxidant activity is crucial (Rojano et al., 2008).
Material Science
In material science, isopropyl alcohol has been used as a solvent for the preparation of silicone–urea copolymers, demonstrating the importance of isopropyl groups (as found in 2-Isopropyladamantan-2-ol) in synthesizing high molecular weight copolymers with excellent tensile strengths. This research indicates the potential of adamantine derivatives in developing new materials with desirable mechanical properties (Yilgor et al., 2003).
properties
IUPAC Name |
2-propan-2-yladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(2)13(14)11-4-9-3-10(6-11)7-12(13)5-9/h8-12,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFZSLKABJJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2CC3CC(C2)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621928 | |
| Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyladamantan-2-ol | |
CAS RN |
38432-77-8 | |
| Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



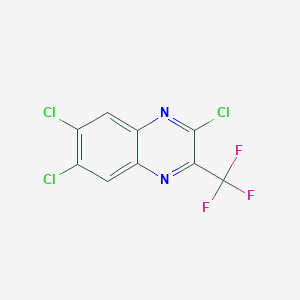
![7-Methylbenzo[d]oxazole](/img/structure/B1592391.png)
